molecular formula C8H3Cl3O4S B14678113 5-(Chlorosulfonyl)benzene-1,3-dicarbonyl dichloride CAS No. 38215-37-1

5-(Chlorosulfonyl)benzene-1,3-dicarbonyl dichloride

Cat. No.: B14678113
CAS No.: 38215-37-1
M. Wt: 301.5 g/mol
InChI Key: JPPYSPAXPNNOBC-UHFFFAOYSA-N
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Description

5-(Chlorosulfonyl)benzene-1,3-dicarbonyl dichloride is an organic compound with the molecular formula C8H3Cl3O4S It is a derivative of benzene and contains both chlorosulfonyl and dicarbonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chlorosulfonyl)benzene-1,3-dicarbonyl dichloride typically involves the chlorosulfonation of benzene-1,3-dicarboxylic acid. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The process involves the following steps:

    Chlorosulfonation: Benzene-1,3-dicarboxylic acid is treated with chlorosulfonic acid, resulting in the formation of 5-(Chlorosulfonyl)benzene-1,3-dicarboxylic acid.

    Conversion to Dichloride: The resulting 5-(Chlorosulfonyl)benzene-1,3-dicarboxylic acid is then treated with thionyl chloride (SOCl2) to convert the carboxylic acid groups into acyl chlorides, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(Chlorosulfonyl)benzene-1,3-dicarbonyl dichloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonic acids.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 5-(Chlorosulfonyl)benzene-1,3-dicarboxylic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

    Hydrolysis Conditions: Hydrolysis is typically carried out under acidic or basic conditions.

Major Products

    Substitution Products: Sulfonamides, sulfonates, and other derivatives.

    Reduction Products: Sulfonamides and sulfonic acids.

    Hydrolysis Products: 5-(Chlorosulfonyl)benzene-1,3-dicarboxylic acid.

Scientific Research Applications

5-(Chlorosulfonyl)benzene-1,3-dicarbonyl dichloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Chlorosulfonyl)benzene-1,3-dicarbonyl dichloride involves its reactivity towards nucleophiles and reducing agents. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. The dicarbonyl groups can undergo reduction to form various derivatives. The compound’s reactivity is influenced by the electronic effects of the substituents on the benzene ring.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chlorosulfonyl)isophthalic acid
  • 5-(Chlorosulfonyl)benzene-1,3-dicarboxylic acid
  • 5-(Chlorosulfonyl)benzene-1,3-dicarbonyl dichloride

Uniqueness

This compound is unique due to the presence of both chlorosulfonyl and dicarbonyl functional groups, which confer distinct reactivity patterns. This makes it a versatile intermediate for the synthesis of a wide range of compounds.

Properties

CAS No.

38215-37-1

Molecular Formula

C8H3Cl3O4S

Molecular Weight

301.5 g/mol

IUPAC Name

5-chlorosulfonylbenzene-1,3-dicarbonyl chloride

InChI

InChI=1S/C8H3Cl3O4S/c9-7(12)4-1-5(8(10)13)3-6(2-4)16(11,14)15/h1-3H

InChI Key

JPPYSPAXPNNOBC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)Cl)S(=O)(=O)Cl)C(=O)Cl

Origin of Product

United States

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